molecular formula C7H11BO2S B573549 (5-Propylthiophen-2-yl)boronic acid CAS No. 162607-24-1

(5-Propylthiophen-2-yl)boronic acid

Cat. No.: B573549
CAS No.: 162607-24-1
M. Wt: 170.033
InChI Key: MIOBBTUIJGCBCF-UHFFFAOYSA-N
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Description

(5-Propylthiophen-2-yl)boronic acid is a useful research compound. Its molecular formula is C7H11BO2S and its molecular weight is 170.033. The purity is usually 95%.
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Mechanism of Action

Biochemical Analysis

Biochemical Properties

5-Propylthiophene-2-boronic acid plays a significant role in biochemical reactions, especially in the context of organic synthesis. It interacts with various enzymes and proteins that facilitate the Suzuki-Miyaura coupling reaction. This reaction involves the palladium-catalyzed cross-coupling of organoboron compounds with halides, leading to the formation of biaryl compounds. The nature of these interactions is primarily catalytic, where the boronic acid group of 5-Propylthiophene-2-boronic acid forms a transient complex with the palladium catalyst, enabling the transfer of the organic group to the halide .

Cellular Effects

The effects of 5-Propylthiophene-2-boronic acid on various types of cells and cellular processes are not extensively documented. Given its role in organic synthesis, it is likely to influence cell function indirectly through its involvement in the synthesis of bioactive compounds. These synthesized compounds can impact cell signaling pathways, gene expression, and cellular metabolism. For instance, biaryl compounds synthesized using 5-Propylthiophene-2-boronic acid may act as inhibitors or activators of specific enzymes, thereby modulating cellular processes .

Molecular Mechanism

At the molecular level, 5-Propylthiophene-2-boronic acid exerts its effects through its participation in the Suzuki-Miyaura coupling reaction. This reaction mechanism involves the formation of a palladium-boron complex, followed by transmetalation and reductive elimination steps. The boronic acid group of 5-Propylthiophene-2-boronic acid binds to the palladium catalyst, facilitating the transfer of the organic group to the halide. This process results in the formation of a new carbon-carbon bond, which is crucial for the synthesis of various organic molecules .

Dosage Effects in Animal Models

The effects of 5-Propylthiophene-2-boronic acid at different dosages in animal models have not been extensively studied. Like many chemical compounds, it is expected that higher doses may lead to toxic or adverse effects. Threshold effects and specific dosage recommendations would depend on the particular application and the animal model used .

Metabolic Pathways

5-Propylthiophene-2-boronic acid is involved in metabolic pathways related to its role in organic synthesis. It interacts with enzymes such as palladium catalysts, which facilitate the Suzuki-Miyaura coupling reaction. This interaction is crucial for the formation of biaryl compounds, which can further participate in various metabolic pathways depending on their structure and function .

Transport and Distribution

The transport and distribution of 5-Propylthiophene-2-boronic acid within cells and tissues are not well-documented. Its distribution is likely influenced by its chemical properties, such as solubility and affinity for specific transporters or binding proteins. These factors can affect its localization and accumulation within cells .

Subcellular Localization

The subcellular localization of 5-Propylthiophene-2-boronic acid is not extensively studied. Its activity and function may be influenced by its localization within specific cellular compartments or organelles. Targeting signals or post-translational modifications could direct the compound to particular locations within the cell, thereby affecting its activity .

Properties

IUPAC Name

(5-propylthiophen-2-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11BO2S/c1-2-3-6-4-5-7(11-6)8(9)10/h4-5,9-10H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIOBBTUIJGCBCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(S1)CCC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11BO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30694390
Record name (5-Propylthiophen-2-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30694390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

162607-24-1
Record name B-(5-Propyl-2-thienyl)boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=162607-24-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (5-Propylthiophen-2-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30694390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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